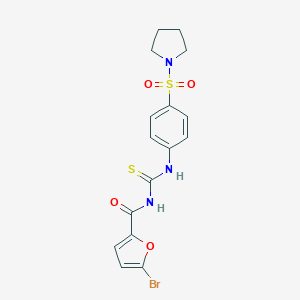

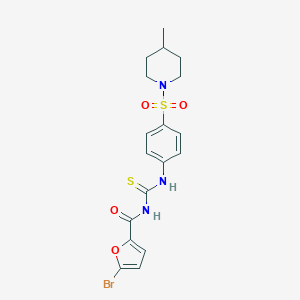

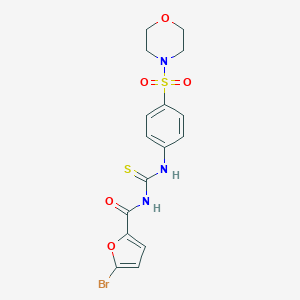

5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole . It’s also mentioned that the analogs of this compound improved the activities against HIVRT mutants Y181C .

Synthesis Analysis

The synthesis of similar compounds involves using three successive direct lithiations and a bromination reaction . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a carboxamide group attached to an indole . The presence of a bromo functionality at a certain position is a useful handle for halogen exchange or coupling chemistry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include three consecutive chemo and regioselective direct lithiation reactions and a bromination reaction .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Synthesis and Characterization of N-(4-Bromophenyl)furan-2-carboxamides Siddiqa et al. (2022) explored the synthesis of N-(4-bromophenyl)furan-2-carboxamide by reacting furan-2-carbonyl chloride with 4-bromoaniline, producing analogues with moderate to good yields. The synthesized compounds demonstrated significant in vitro antibacterial activities against clinically isolated drug-resistant bacteria. Computational docking studies and molecular dynamics simulations validated their active site interactions and stability (Siddiqa et al., 2022).

Synthesis of Functionalized Anthranilic Diamides Lim et al. (2019) prepared novel anthranilic diamides with sulfilimidoyl and sulfoximidoyl functionalities. Among these compounds, certain derivatives demonstrated significant insecticidal activities, indicating potential as crop-protecting agents. This study highlighted the role of N-trifluoroacetyl sulfilimine moiety in the efficacy of these compounds (Lim et al., 2019).

Synthesis and Biological Evaluation of New Furan2-Carboxamide Derivatives Sweidan et al. (2021) synthesized a new series of furan-2-carboxamide derivatives, focusing on incorporating functional groups known for significant bioactivity. The compounds exhibited varying degrees of antibacterial and antifungal activity, with certain derivatives showing notable efficacy against specific bacterial strains (Sweidan et al., 2021).

Biological and Pharmacological Applications

Antiprotozoal Agents Ismail et al. (2004) developed novel imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds exhibited strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, demonstrating potential as antiprotozoal therapeutics (Ismail et al., 2004).

Metal Complexes and Antitumor Activity Yeşilkaynak et al. (2017) synthesized N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes, investigating their thermal decomposition, antioxidant, and antitumor activities. The complexes demonstrated promising results in MCF-7 breast cancer cells, indicating potential applications in cancer treatment (Yeşilkaynak et al., 2017).

Imaging of Microglia in Neuroinflammation Horti et al. (2019) introduced [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound allows for the noninvasive imaging of reactive microglia and disease-associated microglia in neuroinflammation, providing valuable insights into various neuropsychiatric disorders (Horti et al., 2019).

Zukünftige Richtungen

Indole derivatives, which this compound is a part of, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives . Therefore, it can be inferred that there is potential for further exploration and development of this compound and its derivatives for therapeutic possibilities .

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .

Mode of Action

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a similar structure have been found to have diverse biological activities, which suggests that they may interact with multiple biochemical pathways .

Result of Action

Compounds with a similar structure have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

5-bromo-N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O4S2/c17-14-8-7-13(24-14)15(21)19-16(25)18-11-3-5-12(6-4-11)26(22,23)20-9-1-2-10-20/h3-8H,1-2,9-10H2,(H2,18,19,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIKDSYLKHKIRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide](/img/structure/B467460.png)

![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-iodobenzamide](/img/structure/B467470.png)

![N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B467479.png)

![N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B467481.png)

![3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467501.png)

![3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467502.png)

![4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B467544.png)

![N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]cyclohexanecarboxamide](/img/structure/B467549.png)

![N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]cyclopropanecarboxamide](/img/structure/B467557.png)